A Comprehensive Technical Guide to 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS: 5394-63-8)
A Comprehensive Technical Guide to 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS: 5394-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (CAS: 5394-63-8), a versatile building block in organic synthesis. Also known as the diketene-acetone adduct, this compound serves as a stable and convenient substitute for the highly reactive and hazardous diketene (B1670635). This document covers its chemical and physical properties, synthesis, key chemical reactions with a focus on its role as an acetylketene equivalent, and its applications in the pharmaceutical and agrochemical industries. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a laboratory setting.
Chemical and Physical Properties
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a clear, yellow to dark brown liquid at room temperature.[1][2][3] It is a six-membered heterocycle with two oxygen atoms at the 1 and 3 positions.[3] While insoluble in water, it is miscible with most organic solvents.[1][3][4] Technical grades of this compound may contain small amounts of acetone (B3395972).[3][5] Due to its thermal instability at higher temperatures, purification is typically performed by fractional distillation under high vacuum at temperatures below 80°C.[2][3]
Table 1: Physical and Chemical Properties of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
| Property | Value |
| Molecular Formula | C₇H₁₀O₃[4][6][7] |
| Molecular Weight | 142.15 g/mol [4][7][8] |
| CAS Number | 5394-63-8[4][7][9] |
| Appearance | Clear yellow to dark brown liquid[3][10][11] |
| Melting Point | 12-13 °C[2][4][6] |
| Boiling Point | ~275 °C (at 750 mmHg)[3][6][12]; 65-67 °C (at 0.2 mmHg)[2][3] |
| Density | 1.07 - 1.088 g/mL at 25 °C[2][4][6] |
| Refractive Index (n20/D) | 1.460[4][6][12] |
| Solubility | Insoluble in water; miscible with most organic solvents[1][3][4] |
| Flash Point | 14 °C (closed cup)[4][13][14] |
Synthesis
The most common and efficient method for the synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is the reaction of diketene with acetone.[3][8] This reaction is typically carried out in the presence of an acidic catalyst.[8] Another reported synthesis involves the treatment of tert-butyl 3-oxobutanoate with acetone and acetic anhydride (B1165640) in the presence of concentrated sulfuric acid.[2][9]
Experimental Protocol: Synthesis from tert-Butyl 3-Oxobutanoate[2][9]
-
Reaction Setup: To a solution of tert-butyl 3-oxobutanoate (1.63 mL, 10.0 mmol) in acetone (10.0 mL) and acetic anhydride (10.0 mL) at 0 °C, add concentrated sulfuric acid (0.530 mL) dropwise.
-
Reaction Execution: Heat the mixture for 5 hours.
-
Work-up: Pour the reaction mixture into 1 M HCl and extract the aqueous layer with ethyl acetate (B1210297).
-
Purification: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and remove the solvent. Purify the residue by silica (B1680970) gel chromatography (0% to 30% ethyl acetate in hexane) to yield 2,2,6-trimethyl-4H-1,3-dioxin-4-one.
Chemical Reactions and Applications
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a valuable reagent in organic synthesis, primarily serving as a stable and manageable source of acetylketene.[3][15][16] Upon heating, it undergoes a retro-Diels-Alder reaction to generate the highly reactive acetylketene in situ, which can then react with various nucleophiles.[3][8][15] This reactivity makes it a convenient alternative to the direct use of diketene for acetoacetylation reactions.[16][17]
Acetoacetylation Reactions
The thermal generation of acetylketene from the diketene-acetone adduct allows for the efficient acetoacetylation of alcohols, phenols, amines, and thiols to produce the corresponding β-ketoesters and β-ketoamides.[2][8][18] These reactions are often fast, stoichiometric, and do not require a catalyst, with acetone being the only byproduct.[16]
Experimental Protocol: General Acetoacetylation[8]
-
Reaction Setup: In a suitable flask, dissolve the nucleophile (e.g., alcohol, amine) in a high-boiling solvent such as xylenes (B1142099).
-
Reaction Execution: Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one to the solution and heat the mixture to reflux (typically 120-140 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography. For example, the reaction with geraniol (B1671447) in refluxing xylenes yields geranyl acetoacetate (B1235776) in 85% yield.[8]
Cycloaddition Reactions
The in situ generated acetylketene can also participate in cycloaddition reactions. For instance, it can react with imines to form 1,3-oxazine derivatives.[15][19] Furthermore, it can dimerize at temperatures above 130 °C to yield dehydracetic acid.[3]
Applications in Drug Development and Agrochemicals
The versatility of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a synthetic intermediate makes it valuable in the preparation of drug molecules and bioactive compounds.[1][2] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] For example, it can be used to prepare the intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methanesulfonyl)ethylamine, which is a component in the synthesis of apremilast.[2] Its derivatives are also explored for their potential use in drug development due to their biological activity.[8]
Safety and Handling
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a highly flammable liquid and vapor.[4][13][20] It is irritating to the eyes, respiratory system, and skin.[6] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[13][14]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| 🔥 | Danger | H225: Highly flammable liquid and vapor[4][13][14] |
| ❗ | Danger | H315: Causes skin irritation[13][14] |
| ❗ | Danger | H319: Causes serious eye irritation[4][13][14] |
| ⚕️ | Danger | H361: Suspected of damaging fertility or the unborn child[13][14] |
| ⚕️ | Danger | H373: May cause damage to organs through prolonged or repeated exposure[13][14] |
Handling Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Ground and bond containers when transferring material.[21]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, preferably at 2-8 °C.[1][22]
In Case of Exposure:
-
Eyes: Rinse immediately with plenty of water and seek medical advice.[6]
-
Skin: Take off immediately all contaminated clothing and rinse the skin with water.[13][14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]
Conclusion
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a cornerstone reagent in modern organic synthesis, offering a safer and more convenient alternative to diketene for a wide range of chemical transformations. Its utility in producing β-dicarbonyl compounds, which are crucial intermediates for pharmaceuticals and other functional materials, underscores its importance. Researchers and drug development professionals can leverage the information in this guide to safely and effectively incorporate this versatile compound into their synthetic strategies.
References
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